N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 847386-95-2
Cat. No.: VC11868533
Molecular Formula: C21H20N6O4
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847386-95-2 |
|---|---|
| Molecular Formula | C21H20N6O4 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C21H20N6O4/c1-3-31-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-8-10-15(30-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,28) |
| Standard InChI Key | ZCEMKFXDXOAVKF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC |
Introduction
N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound belonging to the class of triazolo[4,5-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in treating diseases such as cancer and thrombotic conditions.
Synthesis and Chemical Transformations
The synthesis of N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. The choice of solvents (e.g., dimethylformamide or ethanol) and catalysts (e.g., palladium or copper salts) is crucial for optimizing yield and purity. Protective groups may be used to prevent unwanted reactions during synthesis.
Common chemical transformations include reactions with oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction parameters like temperature and solvent selection are vital for successful transformations.
Research and Development Challenges
One of the challenges in developing compounds like N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl]acetamide is optimizing their synthesis to ensure high purity and yield. Additionally, understanding their precise biological mechanisms and potential side effects requires extensive in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume